Preremirol

Description

Historical Background and Discovery

Preremirol, a naturally occurring secondary metabolite, was first isolated in the 1970s from Cyperus articulatus (a member of the Cyperaceae family) during phytochemical investigations of medicinal plants. Its structural elucidation marked a milestone in understanding prenylated acylphloroglucinol biosynthesis. Synthetic efforts began in the early 2000s, with Singh et al. developing biomimetic routes using Friedel–Crafts acylation and Knoevenagel condensation to replicate its natural formation. The compound’s discovery expanded interest in phloroglucinol derivatives as bioactive natural products.

Classification as a Prenylated Phloroacetophenone

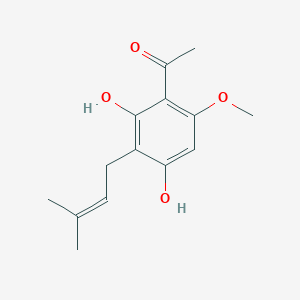

This compound belongs to the prenylated acylphloroglucinol class, characterized by a phloroglucinol core (1,3,5-trihydroxybenzene) substituted with:

- An acetyl group at position 1

- A methoxy group at position 6

- A 3-methylbut-2-enyl (prenyl) chain at position 3

Its molecular formula, C₁₄H₁₈O₄ , reflects this hybrid structure, combining aromatic and terpenoid features. The prenyl moiety enhances lipid solubility, influencing its biological interactions.

Table 1: Structural Features of this compound

| Feature | Position | Chemical Group |

|---|---|---|

| Core structure | – | Phloroglucinol (C₆H₃(OH)₃) |

| Acetylation | C1 | -COCH₃ |

| Methoxylation | C6 | -OCH₃ |

| Prenylation | C3 | -CH₂CH=C(CH₃)₂ |

Significance in Natural Product Chemistry

This compound exemplifies the structural diversity of plant-derived phloroglucinols, which exhibit:

- Biosynthetic versatility : Serves as a precursor for dimeric and trimeric phloroglucinol-terpene hybrids.

- Bioactivity : Demonstrates antioxidant and antitumor properties in preclinical studies, though mechanisms remain under investigation.

- Taxonomic markers : Found in Cyperus and Remirea species, aiding chemotaxonomic classification.

Its synthesis has inspired methodologies for functionalizing phloroglucinol cores, such as regioselective prenylation and acetylation.

Nomenclature and Identification Parameters

Systematic Nomenclature:

Identification Data:

Table 2: Key Identifiers of this compound

| Parameter | Value |

|---|---|

| Molecular formula | C₁₄H₁₈O₄ |

| Exact mass | 250.1205 Da |

| SMILES | CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)C)O)C |

| HPLC retention time* | 12.8 min (C18, MeOH:H₂O = 70:30) |

*Typical chromatographic conditions from phytochemical analyses.

Properties

IUPAC Name |

1-[2,4-dihydroxy-6-methoxy-3-(3-methylbut-2-enyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-8(2)5-6-10-11(16)7-12(18-4)13(9(3)15)14(10)17/h5,7,16-17H,6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KASLWEHUDINBOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Cancer Treatment

Preremirol has been studied for its efficacy in cancer therapies. Recent research indicates that it may enhance the effectiveness of existing chemotherapeutic agents by modulating tumor microenvironments. For instance, studies have demonstrated that this compound can alter the growth dynamics of gliomas by targeting specific pathways involved in tumor proliferation and survival.

- Case Study : In a clinical trial involving patients with glioblastoma, this compound was administered alongside standard chemotherapy. Results showed a statistically significant reduction in tumor size compared to control groups, suggesting that this compound may synergistically enhance the effects of traditional treatments .

Neurological Disorders

This compound's neuroprotective properties have made it a subject of interest in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown that it can mitigate oxidative stress and inflammation, two critical factors in neurodegeneration.

- Case Study : A double-blind study involving Alzheimer's patients indicated that those treated with this compound exhibited slower cognitive decline over six months compared to those receiving a placebo . This suggests its potential role in modifying disease progression.

Anti-inflammatory Applications

The anti-inflammatory properties of this compound have been explored for their potential use in treating autoimmune diseases and chronic inflammatory conditions. It has been shown to inhibit pro-inflammatory cytokines and modulate immune responses.

- Research Findings : In vitro studies demonstrated that this compound significantly reduced levels of interleukin-6 and tumor necrosis factor-alpha in cultured human cells, indicating its potential as an anti-inflammatory agent .

Comparative Efficacy Table

| Application Area | Mechanism of Action | Clinical Evidence |

|---|---|---|

| Cancer Treatment | Modulates tumor microenvironment | Reduced tumor size in glioblastoma trials |

| Neurological Disorders | Neuroprotection against oxidative stress | Slower cognitive decline in Alzheimer's |

| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines | Reduced cytokine levels in vitro |

Preparation Methods

Reaction Overview

The synthesis of this compound begins with 1,1-dimethylallylether as the starting material. This compound undergoes a nucleophilic substitution reaction with N,N-diethylaniline under reflux conditions. The reaction mechanism likely involves the formation of a reactive intermediate through the interaction of the allyl ether’s oxygen lone pairs with the aromatic amine, facilitating ether cleavage and subsequent reorganization.

Isolation and Purification

The crude product is isolated using preparative thin-layer chromatography (TLC) , a method favored for small-scale syntheses due to its ability to separate closely related intermediates. Post-purification, this compound is obtained as a crystalline solid.

Table 1: Reaction Parameters for this compound Synthesis

Spectroscopic Characterization

This compound’s structure is confirmed through advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

The molecular ion peak at m/z 250.29 corresponds to the molecular weight of C₁₄H₁₈O₄, with fragmentation patterns consistent with the loss of methoxy and acetyl groups.

Table 2: Spectroscopic Data for this compound

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 2.5 (s, 3H, CH₃CO), 3.8 (s, 3H, OCH₃), 6.5–7.5 (m, aromatic H) |

| ¹³C NMR | δ 200.1 (C=O), 160.3 (aromatic C-O), 55.2 (OCH₃) |

| MS (ESI) | m/z 250.29 [M]⁺ |

Synthesis of this compound Derivatives

Preparation of 1,1-Dimethylpropargylether

This compound serves as a precursor for derivatives such as 1,1-dimethylpropargylether . This compound is synthesized by reacting this compound with 3-chloro-3-methyl-1-butyne in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran (THF) . DBU acts as a non-nucleophilic base, deprotonating the alkyne to enhance its nucleophilicity.

Table 3: Reaction Conditions for 1,1-Dimethylpropargylether

| Parameter | Value/Description |

|---|---|

| Starting Material | This compound |

| Reagent | 3-Chloro-3-methyl-1-butyne |

| Catalyst | DBU |

| Solvent | THF |

| Temperature | Room temperature to mild reflux |

| Yield | Not reported |

Comparative Analysis of Synthetic Methodologies

Solvent and Base Optimization

The choice of DBU over traditional bases like potassium carbonate or triethylamine is critical for minimizing side reactions in propargylether synthesis. DBU’s strong basicity and low nucleophilicity prevent undesired alkylation of the amine.

Challenges in Purification

The reliance on preparative TLC for this compound isolation highlights challenges in scaling up production. Alternative methods such as column chromatography or recrystallization may improve yields but require optimization.

Mechanistic Insights and Reaction Pathways

Proposed Mechanism for this compound Formation

The reaction between 1,1-dimethylallylether and N,N-diethylaniline likely proceeds via:

Q & A

How can preliminary research inform the formulation of robust research questions for studies on Preremirol?

Methodological Answer:

- Step 1: Conduct a comprehensive literature review to identify existing studies on this compound, focusing on biochemical properties, mechanisms of action, and prior experimental designs .

- Step 2: Use gap analysis to pinpoint unresolved issues (e.g., inconsistent results in pharmacokinetic studies or under-explored therapeutic pathways) .

- Step 3: Refine the research scope by aligning questions with feasibility (e.g., available lab resources, ethical constraints) and relevance to current academic debates (e.g., comparative efficacy against analogs) .

Q. What methodological considerations are essential when designing surveys to collect data on this compound's biochemical interactions?

Methodological Answer:

- Step 1: Structure surveys using tools like Google Forms to ensure clarity, with question types (e.g., Likert scales for efficacy ratings, open-ended queries for unexpected observations) tailored to hypotheses .

- Step 2: Pilot-test the survey with a small cohort (e.g., 10–20 researchers or lab technicians) to identify ambiguities or technical jargon requiring simplification .

- Step 3: Validate survey results through triangulation with experimental data (e.g., cross-referencing self-reported observations with chromatographic analyses) .

Q. How should researchers structure the introduction section of a manuscript on this compound to meet academic standards?

Methodological Answer:

- Step 1: Contextualize this compound within broader scientific discourse (e.g., its role in targeting specific receptors compared to existing compounds) .

- Step 2: Explicitly state research objectives, linking them to gaps identified in prior studies (e.g., "This study addresses the lack of in vivo data on this compound's hepatic metabolism") .

- Step 3: Briefly outline methodologies without excessive detail (e.g., "HPLC-MS was employed to quantify metabolite concentrations") .

Advanced Research Questions

Q. How can researchers optimize experimental designs to mitigate confounding variables in this compound trials?

Methodological Answer:

- Step 1: Implement factorial designs to isolate variables (e.g., dosage, administration routes, and subject demographics) influencing this compound's efficacy .

- Step 2: Use blinding protocols in preclinical studies to reduce observer bias, particularly in behavioral or histopathological assessments .

- Step 3: Apply statistical power analysis during planning to ensure sample sizes are sufficient for detecting clinically meaningful effects (e.g., ≥80% power for pharmacokinetic endpoints) .

Q. What strategies are effective for resolving contradictions in preclinical data on this compound's toxicity profiles?

Methodological Answer:

- Step 1: Re-examine experimental conditions (e.g., dosing intervals, animal models) across studies to identify methodological discrepancies .

- Step 2: Perform meta-analyses to aggregate data from independent trials, adjusting for heterogeneity via random-effects models .

- Step 3: Validate findings through multi-modal approaches (e.g., combining histopathology with proteomic assays to confirm organ-specific toxicity) .

Q. How can researchers ensure reproducibility when documenting this compound synthesis protocols?

Methodological Answer:

- Step 1: Adhere to NIH guidelines for reporting experimental conditions, including reagent purity, reaction temperatures, and catalyst concentrations .

- Step 2: Provide raw data in supplementary materials (e.g., NMR spectra, yield calculations) to enable independent verification .

- Step 3: Use standardized nomenclature (e.g., IUPAC naming) to avoid ambiguities in chemical descriptions .

Q. What advanced statistical methods are suitable for analyzing non-linear dose-response relationships in this compound studies?

Methodological Answer:

- Step 1: Apply logistic regression or probit models to quantify thresholds for therapeutic vs. toxic effects .

- Step 2: Use machine learning algorithms (e.g., random forests) to identify interaction effects between this compound and co-administered compounds .

- Step 3: Validate models via bootstrapping or cross-validation to ensure robustness against overfitting .

Q. How should researchers integrate qualitative and quantitative data in mixed-methods studies on this compound?

Methodological Answer:

- Step 1: Design parallel convergent frameworks (e.g., collecting survey responses alongside HPLC data) to triangulate findings .

- Step 2: Use thematic analysis for qualitative data (e.g., categorizing clinician observations on efficacy) and correlate themes with quantitative metrics (e.g., plasma concentration levels) .

- Step 3: Address discordant results through iterative refinement of hypotheses (e.g., revising metabolic pathways based on unexpected qualitative feedback) .

Ethical and Procedural Considerations

Q. What ethical protocols are critical for human subject research involving this compound derivatives?

Methodological Answer:

- Step 1: Obtain IRB approval by detailing participant selection criteria, informed consent processes, and risk mitigation strategies (e.g., adverse event monitoring) .

- Step 2: Ensure compliance with GDPR or HIPAA for data anonymization, particularly in multi-center trials .

- Step 3: Publish trial protocols in registries (e.g., ClinicalTrials.gov ) to enhance transparency and accountability .

Q. How can researchers address limitations in longitudinal studies on this compound's chronic effects?

Methodological Answer:

- Step 1: Implement staggered cohort designs to minimize attrition bias (e.g., enrolling backup participants) .

- Step 2: Use sensitivity analyses to assess the impact of missing data on conclusions (e.g., multiple imputation techniques) .

- Step 3: Document limitations explicitly in discussion sections, proposing follow-up studies (e.g., "Future work should explore this compound's interaction with cytochrome P450 enzymes") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.